![molecular formula C17H17N3O3S2 B2901101 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 895803-32-4](/img/structure/B2901101.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPTA, and it belongs to the family of sulfonamide compounds. EPTA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of EPTA involves its ability to inhibit the activity of certain enzymes, including carbonic anhydrases. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrases, EPTA disrupts these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects, including anti-cancer properties, anti-inflammatory properties, and anti-angiogenic properties. Additionally, EPTA has been shown to inhibit the activity of carbonic anhydrases, leading to the disruption of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using EPTA in lab experiments is its ability to exhibit various biochemical and physiological effects. Additionally, EPTA is a relatively stable compound that can be easily synthesized in the lab. However, one of the limitations of using EPTA in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving EPTA. One potential area of research is the development of novel anti-cancer therapies based on EPTA. Additionally, further research is needed to understand the mechanism of action of EPTA and its potential applications in various fields, including drug discovery and development.
In conclusion, EPTA is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPTA is a complex process that requires specialized equipment and expertise. EPTA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research. Further research is needed to understand the full potential of EPTA and its applications in various fields.
Synthesemethoden
The synthesis of EPTA involves several steps, including the reaction of 6-ethoxypyridazine-3-carboxylic acid with thionyl chloride to form 6-ethoxypyridazin-3-yl chloride. The resulting compound is then reacted with 3-(5-methylthiophen-2-yl) aniline in the presence of a base to form EPTA. The synthesis of EPTA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
EPTA has been used extensively in scientific research due to its potential applications in various fields. One of the primary areas of research involving EPTA is cancer research. EPTA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, EPTA has been shown to inhibit the activity of certain enzymes that are involved in cancer progression.
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-23-16-9-8-15(18-19-16)13-5-4-6-14(11-13)20-25(21,22)17-10-7-12(2)24-17/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKIYMMYLEPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.